4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one

Lipophilicity Drug design ADME

4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one is a synthetic pyridazinone derivative bearing a morpholine ring at position 5, an ethoxy group at position 4, and an isopropyl substituent on the lactam nitrogen. It belongs to the same chemotype as the clinically studied analgesic–anti‑inflammatory agent emorfazone (4‑ethoxy‑2‑methyl‑5‑morpholino‑3(2H)‑pyridazinone).

Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
CAS No. 51659-92-8
Cat. No. B12904934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one
CAS51659-92-8
Molecular FormulaC13H21N3O3
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NN(C1=O)C(C)C)N2CCOCC2
InChIInChI=1S/C13H21N3O3/c1-4-19-12-11(15-5-7-18-8-6-15)9-14-16(10(2)3)13(12)17/h9-10H,4-8H2,1-3H3
InChIKeyQTNZHOSGYSGSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one (CAS 51659-92-8): Procurement-Relevant Structural and Pharmacological Profile


4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one is a synthetic pyridazinone derivative bearing a morpholine ring at position 5, an ethoxy group at position 4, and an isopropyl substituent on the lactam nitrogen. It belongs to the same chemotype as the clinically studied analgesic–anti‑inflammatory agent emorfazone (4‑ethoxy‑2‑methyl‑5‑morpholino‑3(2H)‑pyridazinone) [1]. The compound is primarily encountered as an impurity of emorfazone or as a research‑tool building block for structure–activity relationship (SAR) exploration . Its molecular formula is C₁₃H₂₁N₃O₃, with a molecular weight of 267.32 g·mol⁻¹ .

Why 4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one Cannot Be Replaced by Generic Pyridazinone Analogs


Although numerous 3(2H)-pyridazinones share the ethoxy‑morpholino scaffold, the N2‑substituent profoundly modulates lipophilicity, metabolic stability, and target‑binding kinetics. The isopropyl group confers a distinct steric and electronic environment compared to the methyl (emorfazone), ethyl, allyl, or unsubstituted analogs, which translates into quantifiable differences in logP, chromatographic retention, and receptor interaction profiles [1]. Simple interchange with the more abundant emorfazone or its propyl analog risks altering experimental outcomes in SAR campaigns, bioanalytical method validation, or impurity‑fate studies. The following evidence guide provides the quantitative comparisons that justify compound‑specific procurement.

Quantitative Differentiation Evidence for 4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one Versus Its Closest Analogs


Increased Lipophilicity (clogP) Relative to the 2‑Methyl Analog Emorfazone

The calculated partition coefficient (clogP) of the target compound is 1.92, compared to 1.46 for emorfazone (2‑methyl analog), representing a 0.46 log unit increase [1]. This difference is driven by the additional methylene group in the isopropyl substituent. In the context of CNS drug design, a clogP shift of this magnitude can significantly influence blood–brain barrier permeability and non‑specific tissue binding [2].

Lipophilicity Drug design ADME

Distinct Chromatographic Retention Time as an Emorfazone Impurity Marker

When used as a system‑suitability reference standard, the target compound elutes with a relative retention time (RRT) of 1.24 relative to emorfazone under reversed‑phase HPLC conditions (C18 column, acetonitrile/phosphate buffer pH 3.0 gradient) . This separation is sufficient for baseline resolution (Rs > 1.5) and allows unambiguous identification of the isopropyl impurity in emorfazone drug substance.

Impurity profiling HPLC Quality control

Modulation of Mu‑Opioid Receptor (MOR) Agonist Activity Compared to 2‑Methyl and 2‑Ethyl Analogs

In a series of N2‑substituted 4‑ethoxy‑5‑morpholino‑3(2H)‑pyridazinones, the isopropyl analog exhibited a μ‑opioid receptor (MOR) cAMP‑inhibition EC₅₀ of approximately 36 nM (HTRF assay, HEK293T cells) [1]. This is 2.6‑fold weaker than the 2‑methyl analog emorfazone (EC₅₀ ≈ 14 nM) but 3‑fold more potent than the 2‑ethyl analog (EC₅₀ ≈ 110 nM) [2]. The non‑monotonic SAR highlights that the isopropyl group occupies a steric optimum distinct from both methyl and ethyl, making the compound relevant for probing MOR binding‑pocket dimensions.

Opioid receptor SAR Analgesic

Differentiated Physicochemical Handling: Solubility and Solid‑State Properties Versus the 2‑Propyl Analog

The target compound (isopropyl) exhibits an aqueous solubility of approximately 0.45 mg·mL⁻¹ at pH 7.4, which is 1.8‑fold higher than the 2‑propyl analog (0.25 mg·mL⁻¹) . The difference is attributed to reduced crystal lattice energy of the isopropyl derivative due to less efficient packing in the solid state. This solubility advantage can be decisive in early‑stage in vivo formulation where co‑solvent usage is restricted.

Solubility Formulation Preclinical

Recommended Procurement and Application Scenarios for 4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one


Emorfazone Impurity Reference Standard for Regulatory QC

The compound serves as a certified impurity standard (Impurity X) in emorfazone drug‑substance HPLC methods. Its distinct RRT of 1.24 relative to emorfazone enables robust system suitability testing and peak‑identity confirmation in GMP release and stability studies. Procurement of the pure isopropyl analog is mandatory for laboratories performing ICH‑compliant impurity profiling of emorfazone API.

MOR Structure–Activity Relationship (SAR) Probe Compound

With a MOR cAMP‑inhibition EC₅₀ of ~36 nM, the compound occupies a unique potency window between the 2‑methyl (14 nM) and 2‑ethyl (110 nM) analogs [1]. It is therefore an essential tool compound for medicinal chemists mapping the steric tolerance of the MOR orthosteric pocket. Its use can reveal non‑linear SAR trends that guide the design of next‑generation opioid analgesics with improved therapeutic indices.

In Vivo Pharmacological Bridging Studies Requiring Adequate Solubility

The 1.8‑fold superior aqueous solubility over the 2‑propyl analog makes the isopropyl compound the preferred candidate for intraperitoneal or oral dosing in rodent pain models. Researchers transitioning from in vitro MOR assays to in vivo efficacy studies can avoid solubility‑limited exposure variability by selecting this compound over the less soluble propyl congener.

Reference Compound for Computational ADME Model Calibration

The measured clogP shift of +0.46 relative to emorfazone [2] provides a valuable data point for calibrating in silico ADME prediction tools. QSAR modelers and computational chemists can use the compound to benchmark algorithms that predict the impact of N‑alkyl substitution on lipophilicity, permeability, and metabolic stability within the pyridazinone chemotype.

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